- Imidazolidine derivatives as inhibitors of indoleamine 2,3-dioxygenase and their preparation, World Intellectual Property Organization, , ,
Cas no 955887-09-9 (Tert-butyl 4-bromo-2,6-difluorobenzoate)
955887-09-9 structure
Product Name:Tert-butyl 4-bromo-2,6-difluorobenzoate
N.o CAS:955887-09-9
MF:C11H11BrF2O2
MW:293.104649782181
MDL:MFCD08703422
CID:802662
PubChem ID:53432588
Update Time:2025-09-24
Tert-butyl 4-bromo-2,6-difluorobenzoate Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzoic acid,4-bromo-2,6-difluoro-, 1,1-dimethylethyl ester
- tert-butyl 4-bromo-2,6-difluorobenzoate
- KKTKGKORENKLNV-UHFFFAOYSA-N
- AK323512
- tert-butyl 4-bromo-2,6-difluoro-benzoate
- AX8152915
- 2,6-Difluoro-4-bromobenzoic acid tert-butyl ester
- 4-bromo-2,6-difluoro-benzoic acid tert-butyl ester
- 1,1-Dimethylethyl 4-bromo-2,6-difluorobenzoate (ACI)
- AKOS017559296
- AS-63978
- 955887-09-9
- TERT-BUTYL4-BROMO-2,6-DIFLUOROBENZOATE
- MFCD08703422
- DB-222143
- C11H11BrF2O2
- DTXSID70700585
- SCHEMBL643173
- CS-0147094
- Tert-butyl 4-bromo-2,6-difluorobenzoate
-
- MDL: MFCD08703422
- Inchi: 1S/C11H11BrF2O2/c1-11(2,3)16-10(15)9-7(13)4-6(12)5-8(9)14/h4-5H,1-3H3
- Chave InChI: KKTKGKORENKLNV-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC(Br)=CC=1F)OC(C)(C)C
Propriedades Computadas
- Massa Exacta: 291.991
- Massa monoisotópica: 291.991
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 3
- Complexidade: 253
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 26.3
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.7
Tert-butyl 4-bromo-2,6-difluorobenzoate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094844-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 5g |
$473.69 | 2023-08-31 | |
| Alichem | A019094844-10g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 10g |
$779.88 | 2023-08-31 | |
| Alichem | A019094844-25g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 95% | 25g |
$1575.84 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-5g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 5g |
¥463.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥122.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥41.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42700-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥28.0 | 2023-09-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-1g |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 1g |
¥531.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-100mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 100mg |
¥105.30 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B897564-250mg |
tert-Butyl 4-bromo-2,6-difluorobenzoate |
955887-09-9 | 97% | 250mg |
¥176.40 | 2022-09-02 |
Tert-butyl 4-bromo-2,6-difluorobenzoate Método de produção
Método de produção 1
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, 0 °C
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referência
- Preparation of quinoline derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Método de produção 3
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Referência
- Preparation of tertiary amines and (thio)amides as liver X receptor modulators for treatment of fatty liver disease and other disorders, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; overnight, 40 °C
Referência
- Sulfonamide-, sulfinamide- or sulfonimidamide and derivatives as liver X receptor (LXR) modulators and their preparation, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 2 h, -78 °C → rt
Referência
- Di-tert-butyl dicarbonate: a versatile carboxylating reagent, Tetrahedron, 2009, 65(1), 134-138
Método de produção 6
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane , Cyclohexane ; 16 h, rt; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 10 min, cooled
Referência
- Preparation of 3-hydroxyimidazolidin-4-one compounds as inhibitors of indoleamine 2,3-dioxygenase, World Intellectual Property Organization, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol ; 16 h, 40 °C
Referência
- Preparation of N-(4-sulfonamidobenzoyl)-L-phenylalanine and N-(4-sulfonamidobenzoyl)-3-(pyridin-2-yl)-L-alanine derivatives as α4-integrin inhibitors, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: Dichloromethane ; 12 h, rt
Referência
- N-Benzoyl-2-aminopropanoic acid derivatives as α4β7 integrin inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory disease, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: tert-Butanol , Tetrahydrofuran ; 18 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
1.2 Reagents: Imidazole ; 1 h, rt
Referência
- Novel compounds and pharmaceutical compositions thereof for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referência
- Preparation of substituted benzodioxanes and related compounds for inhibition of α4β7 integrin, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 12 h, rt
Referência
- Preparation of imidazopyridine derivatives as α4β7 integrin inhibitors, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 2 h, -78 °C → rt
1.2 2 h, -78 °C → rt
Referência
- Substituted hetero-bicyclic compounds, compositions and medicinal applications thereof, European Patent Organization, , ,
Método de produção 13
Condições de reacção
Referência
- Preparation of substituted heterobicyclic derivatives for use as Bruton's tyrosine kinase inhibitors, India, , ,
Tert-butyl 4-bromo-2,6-difluorobenzoate Raw materials
- Di-tert-butyl dicarbonate
- 4-Bromo-2,6-difluorobenzoic acid
- tert-Butyl (2,2,2-trifluoroacetyl)carbamate
- Acetic acid, trichloro-, 1,1-dimethylethyl ester
- 1-Bromo-3,5-difluorobenzene
Tert-butyl 4-bromo-2,6-difluorobenzoate Preparation Products
Tert-butyl 4-bromo-2,6-difluorobenzoate Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Número da Ordem:A1068907
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Thursday, 29 August 2024 18:41
Preço ($):269.0/1076.0
E- mail:sales@amadischem.com
Tert-butyl 4-bromo-2,6-difluorobenzoate Literatura Relacionada
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
955887-09-9 (Tert-butyl 4-bromo-2,6-difluorobenzoate) Produtos relacionados
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:955887-09-9)Tert-butyl 4-bromo-2,6-difluorobenzoate
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):269.0/1076.0